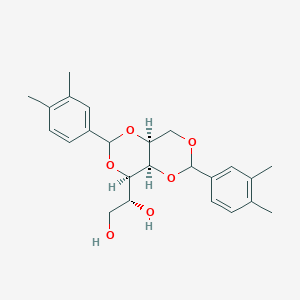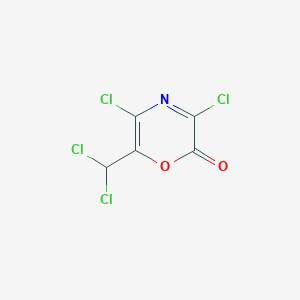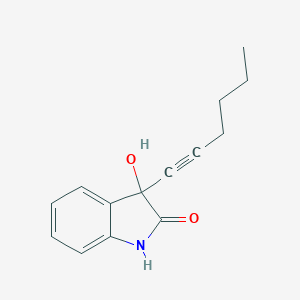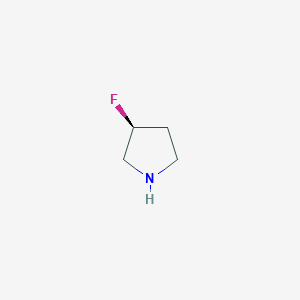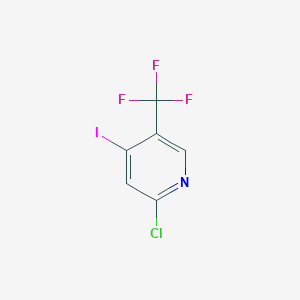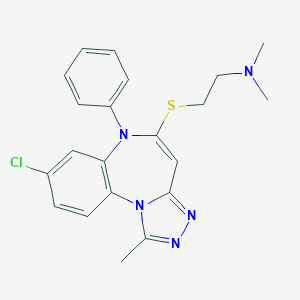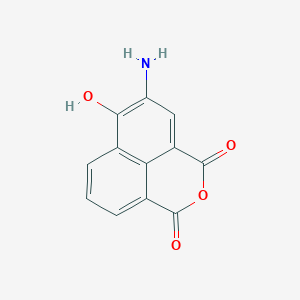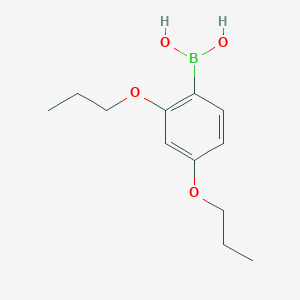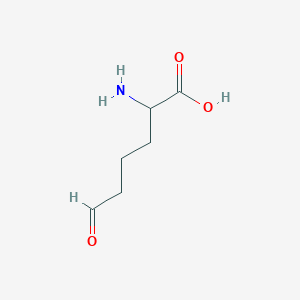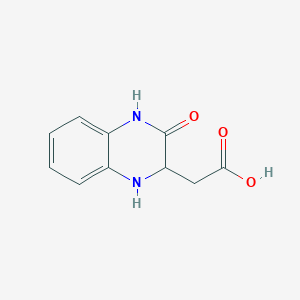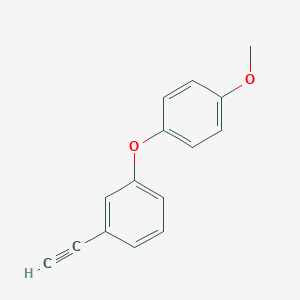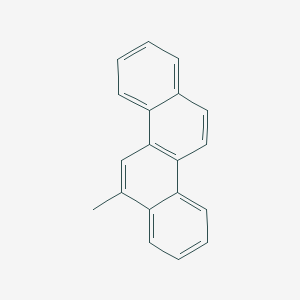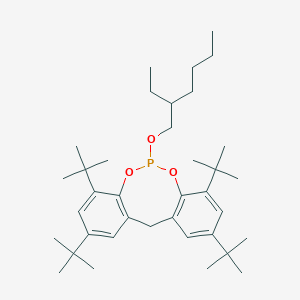
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite, also known as Irgafos 168, is a widely used antioxidant in various industries such as plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 1178.6 g/mol. This compound is known for its excellent thermal stability and is used to prevent the degradation of polymers caused by heat and light.
Wirkmechanismus
The mechanism of action of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the formation of stable free radicals that scavenge reactive oxygen species, preventing them from reacting with the polymer chains. This prevents the formation of new free radicals and stabilizes the polymer, preventing degradation.
Biochemische Und Physiologische Effekte
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, making it safe for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is its excellent thermal stability, which makes it ideal for use in high-temperature applications. It is also highly effective in preventing the degradation of polymers caused by UV radiation, making it useful in outdoor applications. However, one limitation is that it may not be effective in preventing the degradation of certain polymers under certain conditions, such as in the presence of certain metal ions.
Zukünftige Richtungen
There are several future directions for research on 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168. One area of interest is the development of new and more effective antioxidants for use in various applications. Another area of research is the use of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in combination with other antioxidants to improve its effectiveness. Additionally, there is a need for more research on the long-term stability and effectiveness of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in various applications.
Synthesemethoden
The synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the reaction between 2,6-di-tert-butylphenol and phosphorus trichloride, followed by the addition of 2-ethylhexanol. The reaction is carried out in the presence of a catalyst and at a controlled temperature and pressure to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 has been extensively studied for its antioxidant properties and its effectiveness in preventing the degradation of polymers. It has been used in various applications such as stabilizers for polyethylene, polypropylene, and PVC, as well as in the production of synthetic rubbers and elastomers.
Eigenschaften
CAS-Nummer |
126050-54-2 |
|---|---|
Produktname |
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite |
Molekularformel |
C37H59O3P |
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
1,3,7,9-tetratert-butyl-11-(2-ethylhexoxy)-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C37H59O3P/c1-15-17-18-25(16-2)24-38-41-39-32-26(20-28(34(3,4)5)22-30(32)36(9,10)11)19-27-21-29(35(6,7)8)23-31(33(27)40-41)37(12,13)14/h20-23,25H,15-19,24H2,1-14H3 |
InChI-Schlüssel |
LOMJGCFEVIUZMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
Andere CAS-Nummern |
126050-54-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



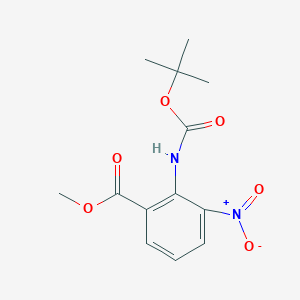
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
